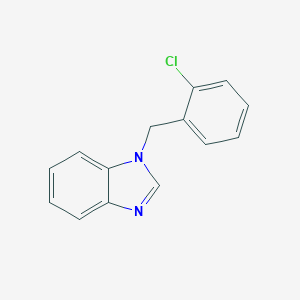

1-(2-chlorobenzyl)-1H-benzimidazole

説明

Structure

3D Structure

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXLDEADNMFYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pharmacological potential of 1-(2-chlorobenzyl)-1H-benzimidazole derivatives

An In-Depth Technical Guide on the Pharmacological Potential of 1-(2-chlorobenzyl)-1H-benzimidazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on a specific, highly promising subclass: 1-(2-chlorobenzyl)-1H-benzimidazole derivatives. The strategic placement of a 2-chlorobenzyl group at the N-1 position of the benzimidazole ring system has been shown to confer and enhance a wide spectrum of pharmacological activities. This document provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and professionals in the field of drug development, offering both high-level insights and detailed experimental protocols to facilitate further investigation.

The Benzimidazole Core: A Versatile Pharmacophore

Benzimidazole, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, is structurally analogous to purine nucleoside bases, which allows for facile interaction with biological macromolecules.[1][] This fundamental structure is present in numerous FDA-approved drugs, including the anti-ulcer agent omeprazole and the anthelmintic drug albendazole, underscoring its therapeutic significance.[4][5] The versatility of the benzimidazole ring allows for substitutions at various positions, primarily N-1 and C-2, enabling the fine-tuning of its pharmacological profile. The introduction of a chlorobenzyl moiety, specifically the 1-(2-chlorobenzyl) substitution, has emerged as a key modification for developing potent anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8][9]

Synthesis of 1-(2-chlorobenzyl)-1H-benzimidazole Derivatives

The construction of the 1,2-disubstituted benzimidazole scaffold is typically achieved through a two-step process. The initial step involves the synthesis of a 2-substituted-1H-benzimidazole, followed by N-alkylation with the desired 2-chlorobenzyl halide.

General Synthesis Pathway

The most common and efficient method for creating the 2-substituted benzimidazole core is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde) under acidic or oxidative conditions.[10] Microwave-assisted synthesis has gained traction as it significantly reduces reaction times and often improves yields.[10][11]

The subsequent N-alkylation is a standard nucleophilic substitution reaction where the deprotonated nitrogen of the 2-substituted-1H-benzimidazole attacks the benzylic carbon of 2-chlorobenzyl chloride.

Caption: General workflow for synthesizing 1,2-disubstituted benzimidazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-(Aryl)-1-(2-chlorobenzyl)-1H-benzimidazole

This protocol outlines a representative synthesis using the Phillips condensation followed by N-alkylation.

Step 1: Synthesis of 2-(Aryl)-1H-benzimidazole

-

To a solution of an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL), add 4-chloro-o-phenylenediamine (10 mmol).

-

Add sodium metabisulfite (Na₂S₂O₅) (15 mmol) to the mixture.

-

Reflux the reaction mixture for 6-12 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. Pour the contents into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry under a vacuum.

-

Recrystallize the crude product from ethanol to yield the pure 2-(Aryl)-1H-benzimidazole.

Step 2: Synthesis of 2-(Aryl)-1-(2-chlorobenzyl)-1H-benzimidazole

-

In a round-bottom flask, dissolve the 2-(Aryl)-1H-benzimidazole (5 mmol) from Step 1 in N,N-Dimethylformamide (DMF, 20 mL).

-

Add anhydrous potassium carbonate (K₂CO₃) (10 mmol) to the solution and stir for 30 minutes at room temperature.

-

Add 2-chlorobenzyl chloride (5.5 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 8-10 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the final compound.

Key Pharmacological Activities

The 1-(2-chlorobenzyl)-1H-benzimidazole scaffold has demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of critical kinase signaling, induction of apoptosis, and cell cycle arrest.[12] The presence of halogenated benzyl groups can enhance cytotoxicity against various cancer cell lines.[13]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key anticancer mechanism for many benzimidazole derivatives is the induction of programmed cell death (apoptosis). This is often achieved by increasing the levels of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This, in turn, triggers the release of pro-apoptotic factors. These compounds can also arrest the cell cycle, typically at the G2/M phase, by downregulating key proteins like Cyclin B1 and CDK-1.[2]

Caption: Inhibition of inflammatory mediator synthesis by benzimidazole derivatives.

Quantitative Data: Anti-inflammatory Efficacy

| Compound ID | Key Features | Assay | Efficacy | Reference |

| 1 | 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl) | Leukotriene Biosynthesis | IC₅₀ = 0.31 mM | [6] |

| 14 | 2-chlorophenyl oxadiazole moiety | Carrageenan-induced Paw Edema | 74.17% Inhibition | [9] |

| 18 | 2-(chloromethyl) benzamide | Carrageenan-induced Paw Edema | 66.66% Inhibition | [9] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Acclimatize male Wistar rats (150-200g) for one week. Fast the animals overnight before the experiment with free access to water.

-

Administer the test compound (e.g., 100 mg/kg, p.o.) or a reference drug (e.g., Indomethacin, 10 mg/kg) to respective groups of animals. Administer the vehicle (e.g., 0.5% CMC) to the control group.

-

After 1 hour, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) Insights

The analysis of various 1-(2-chlorobenzyl)-1H-benzimidazole derivatives and their analogs reveals key structural features that govern their biological activity:

-

N-1 Substitution: The presence of the benzyl group at the N-1 position is critical. The 2-chloro substituent on this benzyl ring often enhances potency, likely by influencing the molecule's conformation and electronic properties, which affects target binding. [9][13]* C-2 Substitution: The nature of the substituent at the C-2 position largely dictates the specific pharmacological activity. Large aromatic or heterocyclic groups are common in potent anticancer and antimicrobial agents. [14]* Benzene Ring Substitution: Modifications on the fused benzene ring of the benzimidazole core, such as the addition of electron-withdrawing groups like nitro (NO₂) or chloro (Cl), can significantly modulate antimicrobial and anticancer activity. [7][15]

Conclusion and Future Directions

The 1-(2-chlorobenzyl)-1H-benzimidazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Derivatives from this class have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory drugs in a multitude of preclinical studies. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compounds identified in this guide to improve efficacy and reduce potential toxicity.

-

Mechanism Elucidation: In-depth studies to precisely identify the molecular targets and signaling pathways modulated by the most potent derivatives.

-

In Vivo Studies: Advancing promising candidates into animal models of cancer, infection, and inflammation to validate their therapeutic potential in a physiological context.

The continued exploration of 1-(2-chlorobenzyl)-1H-benzimidazole derivatives holds great promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. (n.d.). National Center for Biotechnology Information.

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (2016). PubMed.

- Microwave-Assisted Synthesis of Some New Benzimidazole Derivatives with their Antimicrobial Activity | Bentham Science Publishers. (2015, April 1). Bentham Science.

- Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives - Der Pharma Chemica. (n.d.). Scholars Research Library.

- Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026, January 21). [Source Not Available].

- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (n.d.). [Source Not Available].

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). [Source Not Available].

- Pharmacological Activities of Benzimidazole Derivatives - Building Block / BOC Sciences. (n.d.). BOC Sciences.

- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (n.d.). ResearchGate.

- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI. (2000, December 22). MDPI.

- Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review - Neuroquantology. (2022). Neuroquantology.

- Synthesis and Anti-Inflammatory Activity of Some BENZIMIDAZOLE-2-CARBOXYLIC Acids. (n.d.). [Source Not Available].

- (PDF) Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - ResearchGate. (2025, October 16). ResearchGate.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (2017, June 20). RJPT.

- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents - JMPAS. (2023, October 15). JMPAS.

- Green synthesis and in vitro anticancer evaluation of 1,2-disubstituted benzimidazole derivatives - ResearchGate. (2025, August 4). ResearchGate.

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC. (2022, August 3). National Center for Biotechnology Information.

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as - Semantic Scholar. (n.d.). Semantic Scholar.

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (2013, March 20). PubMed.

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

- 8. neuroquantology.com [neuroquantology.com]

- 9. jmpas.com [jmpas.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzimidazole Scaffold and the Significance of N-Substitution

An In-depth Technical Guide to N-Substituted Benzimidazole Derivatives: Synthesis, Pharmacological Activity, and Structure-Activity Relationship Analysis

The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a cornerstone for the development of therapeutic agents.[3][4] The versatility of the benzimidazole core is evident from its presence in a wide range of clinically used drugs, including the anthelmintics (e.g., albendazole), proton-pump inhibitors (e.g., omeprazole), and antihistamines (e.g., astemizole).[1][5]

While substitutions at the C2-position have been extensively studied and shown to be crucial for pharmacological activity, modifications at the N1-position of the imidazole ring have emerged as a key strategy for fine-tuning the physicochemical properties and biological activities of these derivatives.[4][6] N-substitution allows for the modulation of lipophilicity, steric bulk, and electronic properties, which in turn influences the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity to specific biological targets. This guide provides a comprehensive overview of the synthesis, diverse pharmacological applications, and structure-activity relationships (SAR) of N-substituted benzimidazole derivatives, offering insights for researchers and drug development professionals.

Part 1: Synthetic Strategies for N-Substituted Benzimidazoles

The synthesis of N-substituted benzimidazoles typically involves a two-step process: the formation of the benzimidazole core followed by substitution at the nitrogen atom.

Formation of the Benzimidazole Core

The most common and classical method for constructing the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or acid chloride) under acidic conditions or at high temperatures.[7][8] Polyphosphoric acid (PPA) is a frequently used condensing agent that facilitates this cyclization.[8]

More recently, greener and more efficient methods have been developed. These include the use of catalysts like cobalt ferrite nanoparticles or lanthanum chloride, and microwave-assisted synthesis, which often leads to higher yields and shorter reaction times.[7][9]

N-Substitution of the Benzimidazole Core

Once the benzimidazole ring is formed, the N-H proton is sufficiently acidic to be removed by a base, allowing for subsequent alkylation or arylation.

-

N-Alkylation/Arylation: A common method involves treating the benzimidazole with an appropriate alkyl or benzyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).[8][10] Green chemistry approaches for this step include solvent-free physical grinding or using polyethylene glycol (PEG) as a recyclable solvent.[10]

-

Other N-Substitution Reactions: Chloroacetylation of the benzimidazole nitrogen followed by reaction with various amines is another effective route to introduce diverse functional groups at the N1-position.[11][12]

The choice of synthetic route often depends on the desired substituents and the need for scalable and environmentally friendly procedures.

Below is a generalized workflow for the synthesis of N-substituted benzimidazoles.

Caption: General Synthetic Workflow for N-Substituted Benzimidazoles.

Part 2: The Broad Pharmacological Profile

N-substituted benzimidazole derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

N-substituted benzimidazoles have shown significant potential as anticancer agents, acting through multiple mechanisms.[13][14]

-

Tubulin Polymerization Inhibition: Similar to well-known drugs like albendazole and mebendazole, some N-substituted derivatives can bind to β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[13][14]

-

Topoisomerase Inhibition: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[13][15] This leads to DNA damage and subsequent cell death.[14]

-

Kinase Inhibition: The benzimidazole scaffold is a key feature in several kinase inhibitors. N-substitution can enhance the binding affinity and selectivity for specific kinases, such as c-Met, which are often dysregulated in cancer.[14]

-

Apoptosis Induction: Many N-substituted benzimidazoles induce apoptosis through intrinsic pathways, often involving the generation of reactive oxygen species (ROS) and modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[16]

One study highlighted a series of benzimidazole-quinazoline hybrids as potent anticancer agents targeting EGFR and VEGFR kinases.[13] Another found that a Schiff base derivative bearing a phenyl ring at the N-position displayed strong antiproliferative activity against acute myeloid leukemia (HL-60) cells.[17]

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents.[11][12] N-substituted benzimidazoles have demonstrated broad-spectrum activity against various bacteria and fungi.[4][11][18]

-

Antibacterial Action: These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4]

-

Antifungal Action: Significant activity has been reported against fungal strains like Candida albicans and Aspergillus niger.[11][19]

The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structural similarity of benzimidazole to purine might allow it to interfere with the synthesis of microbial genetic material.[4]

Antiviral Activity

Benzimidazole derivatives have a long history of investigation as antiviral agents, dating back to the discovery of a benzimidazole nucleoside in vitamin B12.[20] N-substituted derivatives have shown activity against a wide range of DNA and RNA viruses.[19][20]

-

Viruses Targeted: Activity has been documented against Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Hepatitis B and C viruses (HBV, HCV), and various flaviviruses.[3][19][20]

-

Mechanism of Action: A primary mechanism is the inhibition of viral polymerases, which are essential enzymes for the replication of the viral genome.

For instance, certain 2-substituted benzimidazole-N-carbamates have demonstrated activity at non-cytotoxic concentrations.[21]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. N-substituted benzimidazoles have been investigated as anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[6][22] The substitution pattern at the N1, C2, C5, and C6 positions significantly influences the anti-inflammatory activity.[6][22] For example, benzimidazoles with a substituted pyrimidinyl group at the N1-position have shown anti-inflammatory effects by blocking Lck kinase activity.[9]

The diagram below illustrates a simplified signaling pathway where an N-substituted benzimidazole derivative acts as a kinase inhibitor to block a pro-inflammatory cascade.

Caption: Inhibition of a Pro-Inflammatory Pathway by a Kinase-Inhibiting Derivative.

Part 3: Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For N-substituted benzimidazoles, the nature of the substituent at the N1-position, in conjunction with groups at other positions (primarily C2 and C5/C6), dictates the biological activity.

-

Influence of N1-Substituent:

-

Lipophilicity and Bulk: The introduction of bulky and lipophilic groups at the N1-position, such as benzyl or substituted phenyl rings, can enhance binding to hydrophobic pockets in target enzymes, often leading to increased potency.[23]

-

Heterocyclic Rings: Incorporating other heterocyclic moieties (e.g., pyrimidine, pyrazole) at the N1-position can introduce additional hydrogen bond donors/acceptors, potentially improving target engagement and specificity.[4][9]

-

-

Influence of C2-Substituent:

-

Influence of Benzene Ring Substituents (C5/C6):

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) on the benzene ring can modulate the electronic properties of the entire scaffold.[6] Studies have shown that electron-withdrawing groups can favor antibacterial and antifungal activity, while electron-donating groups may be beneficial for anti-inflammatory effects in certain series.[6][18][19]

-

Quantitative SAR Data

The following table summarizes representative data on the anticancer activity of N-substituted benzimidazole derivatives against the MCF-7 breast cancer cell line, illustrating the impact of substitution patterns on cytotoxicity.

| Compound ID | N1-Substituent | C2-Substituent | C5/C6-Substituent | IC₅₀ (µM) vs. MCF-7 | Reference |

| 12n | H | 2-(4-tert-butylphenyl)amino | 6,7-dimethoxy | 6.1 ± 0.6 | [14] |

| MBIC | H | 2-(5-fluoro-2-hydroxyphenyl) | 5-carboxylate | Potent Cytotoxicity | [14] |

| Comp. 5 | Pyridone linker | Phenyl | - | 1.15 ± 0.09 | [16] |

| Comp. 8 | Pyrazolo linker | Phenyl | - | 1.19 ± 0.09 | [16] |

| Comp. 12 | Pyridobenzimidazole | Phenyl | - | 1.95 ± 0.16 | [16] |

IC₅₀ is the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

Part 4: Key Experimental Protocols

To provide practical, field-proven insights, this section details standardized protocols for the synthesis of a representative N-substituted benzimidazole and its evaluation for anticancer activity.

Protocol: Synthesis of 1-Benzyl-2-substituted-benzimidazole

This protocol describes a general two-step synthesis.

Step 1: Synthesis of 2-Substituted Benzimidazole

-

To a mixture of o-phenylenediamine (1 eq) and the desired carboxylic acid (1 eq) in a round-bottom flask, add polyphosphoric acid (PPA) (10-15 times the weight of the diamine).[8]

-

Heat the reaction mixture at 140-150 °C for 3-4 hours with constant stirring.[8]

-

Cool the mixture to room temperature and pour it into a beaker containing ice-cold water with vigorous stirring.

-

Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

The precipitated solid (2-substituted benzimidazole) is filtered, washed thoroughly with water, and dried. Recrystallize from ethanol if necessary.

Step 2: N-Benzylation

-

In a round-bottom flask, dissolve the 2-substituted benzimidazole (1 eq) in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 20 minutes at room temperature.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

The precipitated product is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 1-benzyl-2-substituted-benzimidazole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Protocol: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[24][25][26][27]

Materials:

-

Cancer cell line (e.g., MCF-7) in logarithmic growth phase.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom sterile microplates.

-

Test compound (N-substituted benzimidazole) dissolved in DMSO (stock solution).

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[24]

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[24]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated (vehicle control) and blank (medium only) wells. Incubate for 48 or 72 hours.[24]

-

MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 20 µL of the MTT reagent to each well. Incubate for 4 hours at 37°C, protected from light.[24]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[24]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[24]

The following diagram outlines the logical workflow for screening N-substituted benzimidazole derivatives for anticancer activity.

Caption: Drug Discovery Screening Cascade for Anticancer Benzimidazoles.

Conclusion and Future Perspectives

N-substituted benzimidazole derivatives represent a highly versatile and pharmacologically significant class of compounds. The ease of synthesis and the ability to modulate biological activity through substitution at the N1-position make this scaffold a continuing focus of drug discovery efforts. Current research highlights their potential in developing novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research will likely focus on:

-

Target-Specific Design: Moving beyond broad-spectrum screening to the rational design of derivatives that selectively inhibit specific enzymes or receptors.

-

Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[15]

-

Improving Pharmacokinetics: Optimizing N-substituents to enhance bioavailability and metabolic stability, which remain challenges for some derivatives.[13]

-

Green Synthesis: Further development of environmentally benign and efficient synthetic methodologies to produce these valuable compounds.[9]

The continued exploration of the chemical space around the N-substituted benzimidazole core promises to yield next-generation therapeutic agents with improved efficacy and safety profiles.

References

- Benchchem. (n.d.). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay.

- PubMed. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives.

- Pharmacophore. (2022, April 28). SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW.

- Abcam. (n.d.). MTT assay protocol.

- ResearchGate. (n.d.). Synthesis and antimicrobial activity of n-substituted benzimidazoles.

- PMC. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

- Semantic Scholar. (n.d.). Substituted benzimidazoles: antiviral activity and synthesis of nucleosides.

- Bentham Science Publisher. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives.

- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.

- MDPI. (2023, April 25). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation.

- ACS Publications. (2008, November 11). Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry.

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- (2000, January 15). Synthesis and antiviral assays of some 2-substituted benzimidazole-N-carbamates.

- TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.

- Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.

- MDPI. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.

- Taylor & Francis Online. (2009, September 23). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles.

- ResearchGate. (2025, October 15). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

- Research and Reviews. (2024, June 15). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents.

- ISCA. (n.d.). Biological activities of benzimidazole derivatives: A review.

- PMC. (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation.

- (n.d.). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.

- ResearchGate. (n.d.). Substituted benzimidazoles: Antiviral activity and synthesis of nucleosides.

- (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- SRR Publications. (2023, June 21). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.

- Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.

- JOCPR. (2012). Synthesis, characterization and anti - JOCPR. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940.

- Google Patents. (n.d.). US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives.

- ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives....

- PMC. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.

- ResearchGate. (2025, August 7). (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity.

- Arabian Journal of Chemistry. (2015, December 1). Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents.

- ResearchGate. (2025, August 6). (PDF) Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy.

- MDPI. (2022, August 17). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. srrjournals.com [srrjournals.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. isca.me [isca.me]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 16. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Synthesis and antiviral assays of some 2-substituted benzimidazole-N-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. researchhub.com [researchhub.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-chlorobenzyl)-1H-benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 1-(2-chlorobenzyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Understanding these fundamental properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately guiding rational drug design and formulation development.[1][2][3] This document outlines the theoretical importance of each parameter and provides detailed, field-proven experimental protocols for their determination. The synthesis of technical accuracy with practical insights aims to equip researchers with the necessary knowledge to thoroughly characterize this and similar molecules.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a potential drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its ability to interact with its biological target.[2] Therefore, a thorough and early-stage characterization of a compound like 1-(2-chlorobenzyl)-1H-benzimidazole is not merely a data-gathering exercise; it is a critical step in risk mitigation and a cornerstone of successful drug development.[2][4] This guide delves into the key physicochemical parameters, providing both the "how" and the "why" behind their measurement.

Molecular Structure and Identity

A foundational aspect of any physicochemical characterization is the confirmation of the molecular structure and identity of the compound .

Chemical Name: 1-(2-chlorobenzyl)-1H-benzimidazole

Molecular Formula: C₁₄H₁₁ClN₂

Molecular Weight: 242.71 g/mol

Chemical Structure:

Caption: Molecular structure of 1-(2-chlorobenzyl)-1H-benzimidazole.

Thermal Properties: Melting and Boiling Points

Thermal properties such as melting and boiling points are indicative of the purity of a compound and the strength of its intermolecular forces.[5] For solid compounds, a sharp melting point range is often associated with high purity, whereas impurities tend to depress and broaden the melting range.[6][7]

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

Illustrative Data for a Related Compound: The melting point for the isomeric 1-(4-chlorobenzyl)-1H-benzimidazole is reported as 78-79 °C.[8] This provides an approximate range for what might be expected for the 2-chloro isomer, although substitution patterns can significantly influence crystal packing and thus the melting point.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines a standard and widely used method for determining the melting point of a solid organic compound.[5][9][10]

Diagram of Workflow:

Caption: Workflow for capillary melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry 1-(2-chlorobenzyl)-1H-benzimidazole is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5][10]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Approximate Melting Point: A preliminary, rapid heating (5-10 °C per minute) is performed to determine an approximate melting range.[10]

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[10]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Due to the high melting point and likely high boiling point of this compound, experimental determination may require vacuum distillation to prevent decomposition. For the purpose of this guide, a predicted value is often sufficient for initial characterization.

Predicted Boiling Point: While no experimental data is available, computational models can predict the boiling point. For a similar compound, 1-(4-chlorobenzyl)-1H-benzo[d]imidazole, the predicted boiling point is 417.3±47.0 °C.[8]

Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[4] Poor aqueous solubility is a major hurdle in drug development.[4] The Biopharmaceutics Classification System (BCS) uses solubility as a key determinant for granting biowaivers.[11][12]

Data Presentation Template:

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Shake-Flask | |

| pH 1.2 Buffer | 37 | Shake-Flask | |

| pH 4.5 Buffer | 37 | Shake-Flask | |

| pH 6.8 Buffer | 37 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| DMSO | 25 | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[11][13]

Diagram of Workflow:

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

- 3. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 4. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. athabascau.ca [athabascau.ca]

- 8. 1-(4-chlorobenzyl)-1H-benzo[d]imidazole CAS#: 107456-42-8 [m.chemicalbook.com]

- 9. byjus.com [byjus.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. who.int [who.int]

- 12. fda.gov [fda.gov]

- 13. raytor.com [raytor.com]

Methodological & Application

synthesis of 1-(2-chlorobenzyl)-1H-benzimidazole from benzimidazole

This Application Note is designed for researchers and drug development professionals requiring a robust, high-purity synthesis protocol for 1-(2-chlorobenzyl)-1H-benzimidazole .

The protocol prioritizes the Potassium Carbonate (

Introduction & Significance

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purine nucleotides.[1] Derivatives functionalized at the N1-position, particularly with halogenated benzyl groups, exhibit potent antimicrobial, anticancer, and antiviral activities .

The synthesis of 1-(2-chlorobenzyl)-1H-benzimidazole involves the direct N-alkylation of the benzimidazole core. This specific derivative is frequently utilized as:

-

Intermediate: A precursor for bis-benzimidazole DNA-binding ligands.

-

Bioactive Core: A scaffold for developing non-nucleoside antiviral agents (e.g., anti-HCV).

-

Chemical Probe: Used in structure-activity relationship (SAR) studies to probe steric tolerance in receptor binding pockets due to the ortho-chloro substituent.

Reaction Mechanism & Strategic Analysis

Mechanistic Pathway

The reaction proceeds via a classical

-

Deprotonation: The base (

) deprotonates the pyrrole-like nitrogen of the benzimidazole ( -

Nucleophilic Attack: The anionic nitrogen attacks the benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group.

Regioselectivity Note: Since the starting material (1H-benzimidazole) is unsubstituted at the C2, C4, C5, C6, and C7 positions, the N1 and N3 positions are chemically equivalent due to rapid tautomerism. Alkylation breaks this symmetry, but only one regioisomer is formed.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the N-alkylation of benzimidazole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) | Role |

| Benzimidazole | 118.14 | 1.0 | 1.18 g (10 mmol) | Substrate |

| 2-Chlorobenzyl chloride | 161.03 | 1.1 | 1.77 g (1.43 mL) | Alkylating Agent |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |

| DMF (Anhydrous) | - | Solvent | 15-20 mL | Solvent |

| Ethyl Acetate | - | - | - | Extraction |

Step-by-Step Procedure

Phase 1: Activation (Deprotonation)

-

Charge a clean, dry 100 mL Round Bottom Flask (RBF) with 1.18 g of Benzimidazole .

-

Add 15 mL of anhydrous DMF . Stir magnetically until fully dissolved.

-

Add 2.76 g of anhydrous

. -

Stir the suspension at Room Temperature (RT) for 30 minutes .

-

Why? This pre-stirring step ensures partial deprotonation and homogeneity before the electrophile is introduced, reducing side reactions.

-

Phase 2: Alkylation 5. Add 1.77 g (approx. 1.43 mL) of 2-chlorobenzyl chloride dropwise over 5 minutes. 6. Equip the flask with a reflux condenser and heat the mixture to 80°C . 7. Maintain stirring at 80°C for 4–6 hours .

- Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC).[2][3][4]

- TLC System: Ethyl Acetate:Hexane (1:1).

- Observation: The starting benzimidazole (

Phase 3: Workup & Purification 8. Cool the reaction mixture to RT. 9. Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

- Result: The product typically precipitates as a white or off-white solid.

- Filtration: Filter the precipitate using a Buchner funnel. Wash the solid copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts (

- Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.

- Recrystallization (Critical for Pharma Grade): Recrystallize from hot Ethanol or an Ethanol/Water mixture.

- Dissolve crude solid in minimum boiling ethanol.

- Cool slowly to RT, then to 4°C.

- Collect crystals via filtration.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Quality Control

To validate the synthesis, compare your isolated product against these expected spectral parameters.

| Technique | Parameter | Expected Value / Assignment |

| Physical State | Appearance | White to off-white crystalline solid |

| Melting Point | Range | 118–122°C (Dependent on solvent) |

| Singlet (2H) : N- | ||

| Singlet (1H) : C2-H of Benzimidazole (Diagnostic) | ||

| Multiplet (~8H) : Aromatic protons (Benzimidazole + Benzyl) | ||

| N- | ||

| C2 Carbon of Benzimidazole | ||

| MS (ESI) | m/z |

Interpretation Guide:

-

The disappearance of the broad N-H singlet (usually >12 ppm) confirms N-alkylation.

-

The presence of the sharp singlet around 5.5 ppm confirms the incorporation of the methylene linker.

-

The retention of the C2-H singlet (~8.3 ppm) confirms the imidazole ring is intact and not substituted at the 2-position.

Troubleshooting & Optimization

Issue 1: Low Yield or Oily Product

-

Cause: Residual DMF prevents crystallization.

-

Solution: Perform an aqueous workup extraction with Ethyl Acetate instead of direct filtration. Wash the organic layer 3x with water and 1x with brine to remove DMF.

Issue 2: Coloration (Brown/Pink)

-

Cause: Oxidation of benzimidazole or impurities in the benzyl chloride.

-

Solution: Recrystallize with a small amount of activated charcoal in the hot ethanol solution.

Issue 3: Regioisomers?

-

Note: If you use a substituted benzimidazole (e.g., 5-methylbenzimidazole), you will get a mixture of 1,5- and 1,6-isomers. For unsubstituted benzimidazole, this is not a concern.

Safety & Handling (MSDS Summary)

-

2-Chlorobenzyl Chloride: Lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

-

Benzimidazole: Irritant. Avoid dust inhalation.

References

-

Green Synthesis of Benzimidazoles: Standard protocols for N-alkylation using K2CO3/DMF. Asian Journal of Chemistry. "A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles."

-

Biological Activity & SAR: Review of benzimidazole derivatives and their anticancer/antimicrobial profiles. Scholars Research Library. "An Overview About Synthetic and Biological Profile of Benzimidazole."

-

NMR Characterization Data: Spectral data for N-benzyl benzimidazole analogs. Arabian Journal of Chemistry. "Synthesis of new 1,2-disubstituted benzimidazole analogs."

-

General Alkylation Methodology: Der Pharma Chemica. "A facile and green synthesis of N-substituted-2-chlorobenzimidazoles."[3]

Sources

Application Note: Crystallization Protocols for 1-(2-Chlorobenzyl)-1H-benzimidazole

This Application Note is designed for research scientists and process chemists involved in the synthesis and purification of benzimidazole derivatives. It provides a robust, evidence-based guide to crystallizing 1-(2-chlorobenzyl)-1H-benzimidazole , a critical scaffold in medicinal chemistry often used in the development of antifungal, antihistamine, and kinase-inhibitor therapeutics.[1]

Introduction & Physicochemical Context

1-(2-chlorobenzyl)-1H-benzimidazole (CAS: 107456-42-8 for 4-Cl isomer reference; generic class N-benzyl benzimidazoles) is a lipophilic, weak base. Its purification is often complicated by its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly when impurities from the alkylation reaction (e.g., unreacted benzyl chloride or inorganic salts) are present.[1]

Successful crystallization relies on exploiting the compound's steep solubility curve in alcohols and its poor solubility in non-polar hydrocarbons.[1][2]

Key Physicochemical Properties

| Property | Characteristic | Implication for Crystallization |

| Molecular Structure | Bicyclic aromatic system with an N-benzyl pendant.[3][4] | Planar stacking potential; prone to polymorphism.[1][2] |

| Solubility | High in DCM, EtOAc, DMF, Hot Ethanol.[1][2] Low in Water, Hexanes.[1][2] | Ideal for Cooling (EtOH) or Anti-solvent (EtOAc/Hexane) methods.[1][2] |

| Acidity (pKa) | ~5.6 (Conjugate acid).[1][2] | Can be crystallized as a salt (HCl, Oxalate) if neutral form fails.[1][2] |

| Melting Point | Est. 80–120 °C (Derivative dependent).[1][2] | Moderate melting point requires controlled cooling to prevent oiling.[1][2] |

Strategic Workflow

The following diagram outlines the decision matrix for selecting the optimal crystallization method based on the purity and physical state of your crude material.

Figure 1: Decision matrix for purification strategies. Note: Persistent oils often require an anti-solvent crash (Method B) or salt formation (Method C) before standard recrystallization can be performed.[1][2]

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol (Standard Purity)

Best for: Crude solids with >85% purity; removal of inorganic salts (NaH/K2CO3 residues).[1][2]

Theory: Benzimidazoles exhibit a positive temperature coefficient of solubility in ethanol.[1][2] High solubility at boiling point (

Procedure:

-

Preparation: Place 1.0 g of crude 1-(2-chlorobenzyl)-1H-benzimidazole in a 50 mL Erlenmeyer flask.

-

Dissolution: Add absolute ethanol (EtOH) in small portions (start with 3 mL) while heating on a hot plate set to

. Stir continuously. -

Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

-

Completion: Once at room temperature, place the flask in an ice bath (

) for 1 hour to maximize yield. -

Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with 2 mL of ice-cold ethanol.

-

Drying: Dry under vacuum at

for 4 hours.

Protocol B: Anti-Solvent Crystallization (EtOAc / Hexane)

Best for: Oily crude products or removing non-polar impurities (e.g., unreacted benzyl halides).[1][2]

Theory: The compound is soluble in Ethyl Acetate (Good Solvent) but insoluble in Hexane (Anti-Solvent).[1][2] Slow addition of hexane reduces the solubility power of the mixture, precipitating the product.[1][2]

Procedure:

-

Dissolution: Dissolve 1.0 g of oily crude in the minimum amount of Ethyl Acetate (approx. 2-3 mL) at room temperature.

-

Precipitation: Add Hexane (or Heptane) dropwise with vigorous stirring.

-

Redissolution (Optional): If the precipitate is gummy, heat the mixture gently until clear, then let it cool slowly.

-

Crystallization: Allow the mixture to stand undisturbed. White needles or plates should form.[1][2]

-

Isolation: Filter and wash with 10% EtOAc in Hexane.

Protocol C: Single Crystal Growth (Slow Evaporation)

Best for: X-Ray Diffraction (XRD) analysis and polymorph screening.[1][2]

Procedure:

-

Dissolve 50 mg of pure compound in 2 mL of Acetone or Ethyl Acetate in a small vial.

-

Cover the vial with Parafilm and poke 2-3 small holes with a needle to restrict evaporation rate.[1][2]

-

Store in a vibration-free, dark area at constant temperature (

). -

Timeline: Crystals suitable for XRD (prisms or blocks) typically form over 3-7 days.[1][2]

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Oiling Out | Supersaturation is too high or cooling is too fast. | Re-heat to dissolve oil.[1][2] Add a "seed crystal" of pure material at the cloud point.[1][2] Cool at |

| No Precipitation | Too much solvent.[1][2] | Evaporate 50% of the solvent volume using a rotary evaporator or nitrogen stream, then cool again.[1][2] |

| Colored Impurities | Oxidation byproducts.[1][2] | Perform a hot filtration with activated charcoal (Protocol A, Step 2).[1][2] |

| Low Yield | Product is too soluble in mother liquor.[1][2] | Use Method B (Anti-solvent) or cool to |

Mechanism of Crystallization (Solubility Logic)

The following diagram illustrates the molecular interactions driving the solubility differences used in these protocols.

Figure 2: Solubility mechanism. The basic N3 nitrogen of the benzimidazole ring accepts hydrogen bonds from Ethanol (solubility), which are broken upon cooling to favor thermodynamically stable Pi-Pi stacked crystal lattices.

References

-

Synthesis and General Purification

-

Structural Characterization (Analog)

-

Physical Properties & Safety

-

Purification of N-Alkylated Benzimidazoles

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure and UV spectra of a 1,2-disubstituted benzimidazolium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for Solvent Selection in the Synthesis of 1-(2-chlorobenzyl)-1H-benzimidazole

Abstract

The synthesis of 1-(2-chlorobenzyl)-1H-benzimidazole, a key scaffold in medicinal chemistry, is critically influenced by the choice of solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for this N-alkylation reaction. We delve into the underlying SN2 reaction mechanism, compare the efficacy of various solvent systems, and provide detailed, field-proven protocols. The aim is to empower researchers to make informed decisions that optimize reaction yield, purity, and efficiency.

Introduction: The Significance of Solvent Choice

1-(2-chlorobenzyl)-1H-benzimidazole and its derivatives are prominent in pharmaceutical research due to their wide spectrum of biological activities.[1][2][3] The core synthesis route involves the N-alkylation of benzimidazole with 2-chlorobenzyl chloride. This reaction, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, is highly sensitive to the surrounding solvent environment. The solvent not only dissolves the reactants but also plays a crucial role in stabilizing transition states and influencing nucleophilicity, thereby dictating the reaction rate and the formation of byproducts.[4][5][6] An inappropriate solvent can lead to sluggish reactions, low yields, and the formation of undesirable isomers or quaternary salts.[7]

Theoretical Framework: Solvent Effects on the SN2 Reaction

The N-alkylation of benzimidazole with 2-chlorobenzyl chloride is a classic example of an SN2 reaction. The selection of an appropriate solvent is paramount for the success of this transformation.[8]

The SN2 Mechanism in Benzimidazole Alkylation

The reaction proceeds as follows:

-

Deprotonation: A base abstracts the acidic proton from the N-H of the benzimidazole ring, generating a potent benzimidazolide anion. This anion is the active nucleophile.

-

Nucleophilic Attack: The benzimidazolide anion attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

-

Transition State: A pentavalent transition state is formed where the nucleophile is forming a new bond to the carbon, and the leaving group (chloride) is simultaneously breaking its bond.

-

Product Formation: The chloride ion departs, resulting in the formation of the desired N-alkylated product, 1-(2-chlorobenzyl)-1H-benzimidazole.

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 5. echemi.com [echemi.com]

- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. tandfonline.com [tandfonline.com]

- 8. quora.com [quora.com]

Troubleshooting & Optimization

purification of 1-(2-chlorobenzyl)-1H-benzimidazole by column chromatography

Technical Support Center: Purification of 1-(2-chlorobenzyl)-1H-benzimidazole

Case ID: BZI-PUR-001 Assigned Scientist: Senior Application Specialist (Separation Sciences) Status: Active Support[1]

Introduction: The Chemistry of Your Separation

Welcome to the Technical Support Center. You are likely synthesizing 1-(2-chlorobenzyl)-1H-benzimidazole via the

The Core Challenge:

The benzimidazole moiety contains a basic nitrogen (

-

The Consequence: The basic nitrogen hydrogen-bonds strongly with the acidic silanol groups (

) on the stationary phase.[1] -

The Symptom: This causes severe peak tailing (streaking), poor resolution, and co-elution with impurities.

This guide provides a self-validating protocol to neutralize this interaction and achieve high-purity isolation.

Part 1: Pre-Purification Diagnostics (TLC)

Q: My TLC spots are streaking. How can I determine the correct solvent system?

A: Streaking on TLC indicates that your column will fail unless modified.[1] You must "mask" the silanol groups.[1]

The Protocol: Run two comparative TLC plates using the crude reaction mixture.

| Variable | Plate A (Standard) | Plate B (Modified) |

| Solvent | 40% EtOAc in Hexane | 40% EtOAc in Hexane |

| Additive | None | 1% Triethylamine (TEA) |

| Observation | Spot likely streaks or stays at baseline.[1] | Spot should be compact and move higher ( |

Target Metrics:

-

Target

: 0.25 – 0.35 (in the modified solvent). -

Separation (

): Ensure at least 0.15 difference between the product and the starting benzimidazole.

Note: The starting material (benzimidazole) is more polar (H-bond donor) than the product (1-substituted, no H-bond donor).[1] The product will elute before the unreacted benzimidazole.[1]

Part 2: The "Golden Standard" Column Protocol

Q: What is the exact setup to avoid band broadening during purification?

A: Use the TEA-Passivation Method . Do not just add TEA to the mobile phase; you must pretreat the silica.[1][2]

Step-by-Step Methodology

1. Slurry Preparation (The Neutralization Step)

-

Calculate silica requirement: ~30g silica per 1g of crude mass.[1]

-

Prepare the slurry using 10% EtOAc/Hexane + 1% Triethylamine .

-

Why? This "pre-saturates" the acidic sites on the silica with TEA before your compound ever touches the column.[1]

2. Sample Loading (Dry Loading is Mandatory)

-

Issue: 1-(2-chlorobenzyl)-1H-benzimidazole has poor solubility in non-polar solvents (Hexane).[1] Liquid loading with DCM will cause the band to spread immediately.[1]

-

Solution: Dissolve crude in minimal DCM/MeOH, add silica (1:1 mass ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.

3. Gradient Elution Strategy Run the column using the following gradient. Note: Maintain 1% TEA in all solvents.[1]

| Phase | Solvent Composition (Hex:EtOAc) | Column Volumes (CV) | Goal |

| Equilibration | 90:10 (+1% TEA) | 2 CV | Flush column, ensure basic pH. |

| Elution 1 | 80:20 (+1% TEA) | 3-5 CV | Elute non-polar impurities (bis-alkylated byproducts, halides).[1] |

| Elution 2 | 60:40 (+1% TEA) | Until Elution | Collect Product. |

| Flush | 0:100 (+1% TEA) | 2 CV | Elute unreacted benzimidazole (polar). |

Part 3: Troubleshooting & FAQs

Q: I see a white solid crystallizing inside the column or at the tip. What is happening?

-

Diagnosis: Solubility Crash.[1][2] The compound is moderately polar and crystallizes in high-hexane concentrations.

-

Fix:

Q: I have two spots very close together. Is one a regioisomer?

-

Analysis: For 1H-benzimidazole alkylation, the molecule is symmetrical before alkylation.[1] However, if the benzimidazole core had a substituent (e.g., 5-methyl), you would get N1 and N3 regioisomers.

-

For Unsubstituted Core: The second spot is likely 1,3-bis(2-chlorobenzyl)benzimidazolium chloride (the quaternary salt).[1]

-

Differentiation: The quaternary salt is ionic and very polar.[1] It usually stays at the baseline unless you use MeOH.[1] If the spot is running near your product, it is likely a non-polar impurity from the benzyl halide reagent.

Q: The product oil contains TEA residues.[1] How do I remove them?

-

Fix: TEA has a high boiling point (

) and smells.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying N-alkylated benzimidazoles.

Figure 1: Decision matrix for the purification of basic nitrogen heterocycles on silica gel.

References

-

General Synthesis & Purification of Benzimidazoles

- Title: Synthesis and biological evaluation of benzimidazole deriv

- Source:European Journal of Medicinal Chemistry.

- Context: Describes standard workup procedures for N-alkylated benzimidazoles using EtOAc/Hexane gradients.

-

URL:

-

Chromatographic Behavior of Basic Amines

- Title: Overcoming Peak Tailing in Flash Chrom

- Source:Journal of Chrom

-

Context: Mechanistic explanation of amine-silanol interactions and the efficacy of Triethylamine (TEA) modifiers.[1]

-

URL:

-

Specific Compound Data (Analogous)

- Title: 1-(2-Chlorobenzyl)-1H-benzimidazole (Chemical Structure & Properties).

-

Source:PubChem CID 7355960.[1]

- )

-

URL:

Sources

Technical Support Center: Optimizing Reaction Time for Benzimidazole N-Alkylation

Welcome to the technical support center for the N-alkylation of benzimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions, primarily focusing on reducing reaction times and improving overall efficiency. The content is structured to address common challenges through a practical, question-and-answer format, blending established chemical principles with field-proven troubleshooting strategies.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you might encounter in the lab.

Question: My N-alkylation reaction is extremely slow or has stalled. What are the primary factors to investigate?

Answer: A sluggish or stalled reaction is one of the most frequent challenges. The root cause typically lies in one of four areas: insufficient nucleophilicity of the benzimidazole, poor reactivity of the alkylating agent, suboptimal reaction conditions (temperature and solvent), or the choice of base.

Causality and Actionable Solutions:

-

Base and Deprotonation: The reaction proceeds via nucleophilic attack of the deprotonated benzimidazole anion on the alkyl halide. If the base is not strong enough to effectively deprotonate the benzimidazole's N-H proton, the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.

-

Solution: Switch to a stronger base. If you are using a mild base like potassium carbonate (K₂CO₃), consider moving to sodium hydride (NaH) in an aprotic solvent like THF or DMF.[1] For phase-transfer catalysis (PTC) conditions, concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be very effective.[2]

-

-

Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The reaction rate for Sₙ2 reactions follows the trend: R-I > R-Br > R-Cl.[1]

-

Solution: If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

-

-

Temperature: Like most chemical reactions, the rate of N-alkylation is highly temperature-dependent.

-

Microwave Irradiation: This is a powerful technique for dramatically reducing reaction times, often from hours to minutes.[4][5][6] Microwave energy provides rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating.[4][7]

Question: I'm observing the formation of a significant amount of N,N'-disubstituted quaternary salt. How can I prevent this side reaction?

Answer: The formation of 1,3-dialkylbenzimidazolium salts is a common side reaction, especially when using highly reactive alkylating agents or an excess of the reagent.[9] This occurs when the initially formed N-alkylated benzimidazole acts as a nucleophile and attacks a second molecule of the alkylating agent.

Causality and Actionable Solutions:

-

Stoichiometry: Using an excess of the alkylating agent is the most common cause.

-

Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the alkylating agent relative to the benzimidazole. Adding the alkylating agent dropwise to the reaction mixture can also help maintain its low concentration and minimize dialkylation.

-

-

Reaction Temperature: Higher temperatures can sometimes promote the second alkylation step.

-

Solution: If dialkylation is a major issue, try running the reaction at a lower temperature for a longer period.

-

-

Reagent Reactivity: Highly reactive alkylating agents like methyl iodide or dimethyl sulfate are more prone to causing this issue.

-

Solution: While this will slow the primary reaction, switching to a less reactive agent (e.g., from an iodide to a bromide) can improve selectivity for mono-alkylation.

-

Question: My unsymmetrically substituted benzimidazole is giving a mixture of two regioisomers. How can I control the site of alkylation?

Answer: For an unsymmetrical benzimidazole, alkylation can occur on either nitrogen, leading to a mixture of products. The regioselectivity is governed by a combination of electronic and steric factors.

Causality and Actionable Solutions:

-

Electronic Effects: Electron-withdrawing groups on the benzimidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen.[1]

-

Strategy: Analyze the electronic properties of your substituents. This can help predict the major isomer. For preparative work where a single isomer is required, a protecting group strategy might be necessary.

-

-

Steric Hindrance: A bulky substituent on the benzimidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1]

-

Strategy: If you need to direct the alkylation to a specific nitrogen, consider the steric bulk of both your substrate and alkylating agent. Using a bulkier alkylating group can sometimes improve selectivity.

-

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal base for my reaction?

The choice of base is critical and depends on the acidity of your benzimidazole and the desired reaction rate.

| Base | Solvent(s) | Strength | Typical Use Case & Comments |

| K₂CO₃ | Acetonitrile, DMF, Acetone | Mild | A good starting point for many reactions. It's inexpensive and easy to handle. Often requires heating.[3] |

| NaH | THF, DMF (anhydrous) | Strong | Very effective for rapid and complete deprotonation. Requires an inert atmosphere (N₂ or Ar) and careful handling.[1][10] |

| NaOH/KOH | Water, Organic Solvents (with PTC) | Strong | Primarily used in phase-transfer catalysis (PTC) systems. Allows the reaction to be run in biphasic conditions.[2] |

| Triethanolamine | Acetonitrile or neat | Mild | Can act as both a base and a phase-transfer catalyst, sometimes allowing for solvent-free conditions.[8] |

Q2: What is Phase-Transfer Catalysis (PTC) and how can it speed up my reaction?

Phase-Transfer Catalysis is a powerful technique for accelerating reactions between reactants that are in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).

In benzimidazole N-alkylation, the benzimidazole is often deprotonated by an aqueous base (like NaOH), but the resulting anion has low solubility in the organic solvent where the alkyl halide is dissolved. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide, TBAB) or a crown ether, transports the benzimidazole anion from the aqueous phase into the organic phase, where it can rapidly react with the alkyl halide.[11][12] This avoids the need for expensive, anhydrous polar aprotic solvents and strong, moisture-sensitive bases like NaH.[13]

Q3: Which solvents are recommended for benzimidazole N-alkylation?

Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the benzimidazole anion relatively free to act as a nucleophile, thus accelerating the Sₙ2 reaction.

-

N,N-Dimethylformamide (DMF): Excellent solvating properties, often leads to faster reactions but has a high boiling point, making it difficult to remove.

-

Acetonitrile (CH₃CN): A very common choice. It has a lower boiling point than DMF, making workup easier.[3]

-

Tetrahydrofuran (THF): Often used with strong bases like NaH. Must be anhydrous.[1][10]

-

Acetone: A greener alternative that can be effective, particularly with K₂CO₃.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Conventional Heating

This protocol is a standard starting point for the N-alkylation of benzimidazole using a mild base.[3][14]

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzimidazole starting material (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 3-8 hours).[15][16]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (K₂CO₃ and potassium bromide).

-

Wash the solids with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Rapid N-Alkylation using Microwave Irradiation

This protocol leverages microwave synthesis to achieve significant rate enhancement.[5][17]

-

Reagent Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the benzimidazole (1.0 eq), powdered potassium carbonate (2.0-3.0 eq), and DMF (enough to ensure stirring).

-

Addition of Alkylating Agent: Add the alkylating agent (1.1 eq).

-

Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 5-20 minutes. Power and pressure should be monitored by the instrument.

-

Workup: After the vessel has cooled, filter the reaction mixture and rinse the solids with ethyl acetate. Evaporate the solvent from the filtrate.

-

Purification: The crude product is typically purified by column chromatography.

References

- Mathias, L. J., & Burkett, D. (n.d.).

- Khalil, A. K., et al. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole.

- Babu, P. N. K., et al. (n.d.). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry.

- ResearchGate. (n.d.).

- BenchChem. (2025).

- Mobinikhaledi, A., et al. (2005).

- ResearchGate. (2026).

- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.

- Taylor & Francis Online. (2013).

- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles.

- MDPI. (2019).

- BenchChem. (2025).

- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis.

- Wright, J. B. (n.d.). CHEMISTRY OF THE BENZIMIDAZOLES.

- Organic Chemistry Portal. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant.

- Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Heliyon.

- J. Heterocyclic Chem. (2008).

- BenchChem. (2025).

- Reddit. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 3. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. One moment, please... [nathan.instras.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]